Fmoc-1-ピペリジン-3-酢酸
説明
Fmoc-1-piperidine-3-acetic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-1-piperidine-3-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-1-piperidine-3-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-1-piperidine-3-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fmoc-1-ピペリジン-3-酢酸: 科学研究応用に関する包括的な分析
固相ペプチド合成(SPPS): Fmoc-1-ピペリジン-3-酢酸は、主に固相ペプチド合成におけるN α-保護基として使用されます。 Fmoc基は合成プロセス中に安定性を提供し、穏やかな塩基処理によって除去できるため、ペプチドを形成するためにアミノ酸を順次付加できます .
マイクロ波支援ペプチド合成: この化合物は、マイクロ波支援ペプチド合成でも使用され、Fmoc除去試薬として機能します。 この方法は、ペプチド結合形成の効率を高め、合成時間を短縮します .
複雑なペプチドの合成: マクロサイクリックペプチドなどのより複雑なペプチド合成では、Fmoc-1-ピペリジン-3-酢酸は脱保護戦略に柔軟性をもたらし、これは複雑なペプチド構造の成功したアセンブリに不可欠です .
ペプチドの特性評価: 合成後、ペプチドは、高速液体クロマトグラフィー(HPLC)や質量分析などの技術を使用して特性評価されます。
治療用ペプチドの製造: Fmoc-1-ピペリジン-3-酢酸は、その信頼性とコスト効率の良さから、治療用ペプチドの大規模生産に使用されており、製薬業界における規模の経済性から恩恵を受けています .
SPPSにおける副生成物の最小化: この化合物を使用したFmoc除去の最適化された戦略は、ペプチド合成中にジケトピペラジン(DKP)などの副生成物の形成を大幅に減らすことが報告されています .
作用機序
Target of Action
The primary target of Fmoc-1-piperidine-3-acetic acid, also known as Fmoc-2-(piperidine-3-yl)acetic acid, is the amino group of an amino acid . This compound is used as a protecting group in peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions .
Mode of Action
Fmoc-1-piperidine-3-acetic acid acts by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial for the successful formation of peptide bonds . The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the selective removal of the Fmoc group when desired, without disturbing other parts of the molecule .
Biochemical Pathways
The use of Fmoc-1-piperidine-3-acetic acid is integral to the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the Fmoc group is added to the amino group of an amino acid, allowing for the controlled formation of peptide bonds . The Fmoc group can be removed when necessary, allowing the peptide chain to be extended . The use of Fmoc-1-piperidine-3-acetic acid in SPPS has greatly improved the efficiency and versatility of peptide synthesis .
Pharmacokinetics
The properties of the fmoc group, such as its stability under acidic conditions and its susceptibility to removal under basic conditions, are crucial for its role in peptide synthesis .
Result of Action
The use of Fmoc-1-piperidine-3-acetic acid results in the successful synthesis of peptides . By protecting the amino group of amino acids, the Fmoc group allows for the controlled formation of peptide bonds . This leads to the creation of peptides of varying lengths and complexities, which can be used in various research and therapeutic applications .
Action Environment
The action of Fmoc-1-piperidine-3-acetic acid is influenced by the chemical environment in which peptide synthesis occurs . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action . Additionally, the choice of solvent can impact the efficiency of Fmoc removal .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Fmoc-1-piperidine-3-acetic acid is primarily used in biochemical reactions involving peptide synthesis. It interacts with various enzymes and proteins, particularly those involved in the synthesis and modification of peptides. The compound’s role in these reactions is to protect the amino group of amino acids, preventing unwanted side reactions during peptide chain assembly. The Fmoc group is removed by treatment with a base, typically piperidine, which triggers β-elimination of carbamic acid followed by the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents to form stable adducts .
Molecular Mechanism
At the molecular level, Fmoc-1-piperidine-3-acetic acid exerts its effects through the protection and deprotection of amino groups in peptide synthesis. The Fmoc group is attached to the amino group of an amino acid, forming a stable carbamate. During peptide synthesis, the Fmoc group is removed by a base, such as piperidine, which triggers β-elimination of carbamic acid and the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents, preventing unwanted side reactions and ensuring the correct assembly of the peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-1-piperidine-3-acetic acid change over time, particularly in terms of its stability and degradation. The compound is stable under acidic conditions but can be degraded under basic conditions, which is necessary for the removal of the Fmoc group during peptide synthesis . Long-term effects on cellular function are not directly related to the compound itself but to the peptides synthesized using it. These peptides can have various effects on cellular processes, depending on their sequence and structure.
Metabolic Pathways
Fmoc-1-piperidine-3-acetic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of amino groups. During peptide synthesis, the Fmoc group is removed by a base, leading to the formation of a dibenzofulvene intermediate . This intermediate is then trapped by excess amine cleavage agents, ensuring the correct assembly of the peptide chain and preventing unwanted side reactions .
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZUENRKJILBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401242 | |
Record name | Fmoc-1-piperidine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-96-2 | |
Record name | Fmoc-1-piperidine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。